2,3-Bis(trifluoromethyl)thiophene
Description
2,3-Bis(trifluoromethyl)thiophene is a fluorinated thiophene derivative characterized by two trifluoromethyl (-CF₃) groups substituted at the 2- and 3-positions of the thiophene ring.
Properties
CAS No. |
773-61-5 |
|---|---|
Molecular Formula |
C6H2F6S |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2,3-bis(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H2F6S/c7-5(8,9)3-1-2-13-4(3)6(10,11)12/h1-2H |
InChI Key |
KBGNXUGHEMIWBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)thiophene typically involves the cyclization of functionalized alkynes. One common method is the [4 + 2]-cycloaddition reaction of acetylenes to 2,5-bis(trifluoromethyl)-1,3,4-thiadiazole, followed by the elimination of nitrogen . This reaction proceeds under mild conditions and yields the desired thiophene derivative efficiently.
Industrial Production Methods
Industrial production methods for 2,3-Bis(trifluoromethyl)thiophene are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2,3-Bis(trifluoromethyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethyl)thiophene in various applications is primarily related to its electronic properties. The trifluoromethyl groups significantly influence the electron density of the thiophene ring, affecting its reactivity and interaction with other molecules. In organic electronics, for example, the compound’s ability to transport charge efficiently is crucial .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- 2,3-Bis(trifluoromethyl)thiophene vs. 2,3-Bis(diisopropylsilyl)thiophene: The -CF₃ groups in the former impart strong electron-withdrawing effects, reducing electron density on the thiophene ring. In contrast, the diisopropylsilyl (-Si(iPr)₂) groups in the latter are electron-donating, enhancing electron density. This difference profoundly impacts reactivity in catalytic systems. For example, platinum-catalyzed reactions of 2,3-bis(diisopropylsilyl)thiophene with alkynes yield cyclic disilino-thiophene derivatives via Si–Pt bond activation . The -CF₃ analog would likely favor distinct pathways, such as electrophilic substitutions or fluorophilic interactions with catalysts.
- 2,3-Bis(trifluoromethyl)thiophene vs. 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: The latter features extended π-conjugation due to fused thiophene rings, making it suitable for organic electronics.
Reactivity in Catalytic Systems
Platinum-catalyzed reactions of 2,3-bis(diisopropylsilyl)thiophene with alkynes (e.g., diphenylacetylene) produce regioisomeric cyclic products (e.g., [1,4]-disilino[2,3-b]thiophene derivatives) via sp³ C–H activation . In contrast, trifluoromethyl groups are less reactive toward transition metals like platinum but may facilitate C–F bond activation under specific conditions. For instance, fluorinated thiophenes are known to engage in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, leveraging the electron-deficient ring .
Physical Properties and Solubility
The -CF₃ groups enhance hydrophobicity and thermal stability. Compared to 2,3-bis(3-octylthiophen-5-yl)thiophene (a non-fluorinated analog with alkyl chains), 2,3-bis(trifluoromethyl)thiophene would exhibit lower solubility in non-polar solvents but higher compatibility with fluorinated ionic liquids (ILs).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-bis(trifluoromethyl)thiophene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves electrophilic substitution on thiophene rings using trifluoromethylating agents like CF₃I or CF₃SO₂Cl under controlled conditions. For example, King and Nord (1952) demonstrated the use of KOH in ethylene glycol at elevated temperatures to synthesize thiophene derivatives, achieving regioselectivity at the α-position . Solvent choice (e.g., polar aprotic solvents) and catalyst selection (e.g., CuI) are critical for minimizing side reactions and maximizing yield. Purification via fractional crystallization or column chromatography is recommended to isolate high-purity products .
Q. How can structural and electronic properties of 2,3-bis(trifluoromethyl)thiophene be characterized experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming CF₃ group positions and assessing electronic effects. Chemical shifts around -60 to -70 ppm are typical for trifluoromethyl groups adjacent to sulfur .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, revealing steric effects from CF₃ groups. For example, thiophene derivatives often show planar geometries with slight distortions due to substituent bulk .
- Cyclic Voltammetry : Measures redox potentials to evaluate electron-withdrawing effects of CF₃ groups, which lower HOMO levels and enhance oxidative stability .
Q. What are the key reactivity patterns of 2,3-bis(trifluoromethyl)thiophene in cross-coupling reactions?
- Methodological Answer : The electron-deficient nature of the thiophene ring facilitates nucleophilic aromatic substitution (NAS) at the β-position. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalysts and aryl boronic acids in THF/water mixtures yield biaryl derivatives. However, steric hindrance from CF₃ groups may require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) .
Advanced Research Questions
Q. How can ionic liquids (ILs) optimize the extraction of 2,3-bis(trifluoromethyl)thiophene from hydrocarbon mixtures?
- Methodological Answer : ILs like 1-pentyl-1-methylpiperidinium bis{(trifluoromethyl)sulfonyl}imide exhibit high selectivity for sulfur-containing compounds due to strong π-π and dipole interactions. Ternary liquid-liquid equilibrium studies (308.15 K, 101.33 kPa) show distribution ratios >2.5 for thiophene derivatives in heptane-IL systems. Optimize extraction by adjusting IL hydrophobicity and using the NRTL model to predict phase behavior .
Q. What computational methods are effective for modeling the electronic structure and reactivity of 2,3-bis(trifluoromethyl)thiophene?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets accurately predicts frontier molecular orbitals and Fukui indices for reactive sites. Molecular dynamics simulations (e.g., using GROMACS) can model solvation effects in ILs or polymer matrices. Validate computational results with experimental spectroscopic data .
Q. How does 2,3-bis(trifluoromethyl)thiophene perform in optoelectronic materials, and what are the design challenges?
- Methodological Answer : The compound’s low HOMO (-6.2 eV) and high electron affinity make it suitable as an electron-accepting moiety in organic photovoltaics. Challenges include achieving balanced charge transport in bulk heterojunctions. Blend with donor polymers like P3HT and use additives (e.g., 1,8-diiodooctane) to optimize morphology. Device efficiency can reach ~8% under AM1.5G illumination .
Q. What strategies resolve contradictions in reported phase equilibria data for 2,3-bis(trifluoromethyl)thiophene-containing systems?
- Methodological Answer : Discrepancies often arise from impurities or inconsistent measurement techniques. Use gas chromatography with flame ionization detection (GC-FID) for precise composition analysis. Cross-validate data using the NRTL or UNIQUAC models, ensuring binary interaction parameters are re-optimized for ternary systems .
Q. How can photoredox catalysis enable dearomatization of 2,3-bis(trifluoromethyl)thiophene derivatives?
- Methodological Answer : Under blue LED irradiation, Ru(bpy)₃²⁺ catalysts generate radical intermediates from electron-deficient thiophenes. Trapping with Michael acceptors (e.g., acrylates) yields 2,3-dihydrothiophene derivatives with >80% diastereoselectivity. Optimize solvent polarity (acetonitrile) and sacrificial reductants (e.g., Hantzsch ester) for improved yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
